R1663

Description

Contextualization of EMD-503982 within Small Molecule Inhibitor Discovery

The discovery of small molecule inhibitors is a significant area within chemical biology and drug development. These molecules, typically with a molecular weight below 1000 Daltons, can interact with biological macromolecules like proteins, often enzymes, to modulate their activity. The goal is frequently to identify compounds that selectively bind to and inhibit the function of a specific protein involved in a disease pathway.

In the context of coagulation, the search for novel anticoagulants has driven substantial efforts in small molecule inhibitor discovery. Traditional anticoagulants, such as vitamin K antagonists (e.g., warfarin) and heparins, have limitations, including unpredictable anticoagulant responses, narrow therapeutic windows, and the need for routine monitoring ahajournals.orgopenaccessjournals.com. This has spurred the development of newer agents, including direct oral anticoagulants (DOACs) that target specific factors in the coagulation cascade openaccessjournals.com. EMD-503982 emerged from such research efforts focused on identifying small molecules with anticoagulant properties researchgate.net. Its investigation reflects the ongoing strategy in chemical biology to develop targeted inhibitors that offer potential advantages over conventional therapies.

Historical Perspective of Factor Xa and Factor VIIa Inhibition as a Research Target

Factor Xa and Factor VIIa are critical serine proteases in the blood coagulation cascade. Factor VIIa, in complex with tissue factor (TF), initiates the extrinsic pathway, activating Factor X (FX) to Factor Xa and Factor IX (FIX) to Factor IXa medscape.comdrugbank.comfffenterprises.com. Factor Xa, as part of the prothrombinase complex, plays a central role in the common pathway by converting prothrombin to thrombin, which ultimately leads to fibrin (B1330869) formation and clot stabilization fffenterprises.comidrblab.net.

Given their pivotal roles, both Factor Xa and Factor VIIa have been significant research targets for the development of antithrombotic agents ahajournals.orgopenaccessjournals.comresearchgate.netresearchgate.net. The historical pursuit of inhibiting these factors stems from the desire to prevent or treat thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, stroke, and arterial thrombosis openaccessjournals.commedkoo.com.

Early efforts in modulating these pathways included the use of agents that indirectly affect these factors. The development of recombinant Factor VIIa (rFVIIa), such as NovoSeven, for the treatment of bleeding in hemophilia patients with inhibitors, provided valuable insights into the therapeutic potential of targeting FVIIa, albeit in a pro-hemostatic context medscape.comdrugbank.comfffenterprises.comnih.govnih.gov.

The focus on developing inhibitors gained momentum with a deeper understanding of the coagulation cascade and the limitations of existing anticoagulants ahajournals.orgopenaccessjournals.com. Inhibiting Factor Xa was seen as a way to target a point where the intrinsic and extrinsic pathways converge, offering a potentially effective anticoagulant strategy openaccessjournals.com. Simultaneously, targeting the upstream TF/FVIIa complex was hypothesized to offer potential advantages, such as a reduced bleeding risk compared to inhibiting downstream factors like FXa or thrombin, based on preclinical studies ahajournals.orgresearchgate.netcapes.gov.br. This historical context of seeking more effective and safer anticoagulants laid the groundwork for the investigation of compounds like EMD-503982 that target one or both of these factors.

Overview of EMD-503982 as a Novel Investigational Compound

EMD-503982 is characterized as a potential inhibitor of both Factor Xa and Factor VIIa molnova.combiocat.comtargetmol.commolnova.comtargetmol.comszabo-scandic.com. It was an investigational compound developed by Merck KGaA abpi.org.ukpharmstoday.com. Research into EMD-503982 explored its potential applications in the study of thromboembolic disorders, including arterial and venous thrombosis medkoo.comecrjournal.com. Some sources also indicate potential research interest in its activity related to anticancer, antitumor, and neurological disorders molnova.combiocat.comtargetmol.commolnova.comtargetmol.comszabo-scandic.com.

EMD-503982 progressed to Phase 1 clinical studies idrblab.netabpi.org.ukpharmstoday.comecrjournal.com. Its investigation as a dual inhibitor of Factor Xa and Factor VIIa highlights a chemical biology approach to simultaneously target two key nodes in the coagulation cascade. The exploration of such compounds contributes to the broader understanding of the roles of FXa and FVIIa in both physiological and pathological processes and the potential of multi-target inhibition strategies.

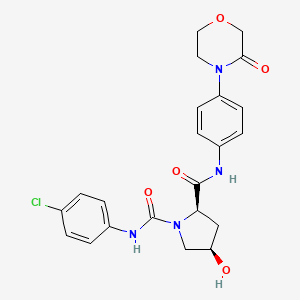

The chemical structure of EMD-503982 is defined, and its CAS number is 768370-75-8 medkoo.commolnova.com. It has a molecular formula of C22H23ClN4O5 and a molecular weight of 458.9 molnova.com.

Structure

3D Structure

Properties

CAS No. |

865451-66-7 |

|---|---|

Molecular Formula |

C24H21ClF3N5O3 |

Molecular Weight |

519.9 g/mol |

IUPAC Name |

(3R,4R)-3-N-(5-chloro-2-pyridinyl)-1-(2,2-difluoroethyl)-4-N-[2-fluoro-4-(2-oxo-1-pyridinyl)phenyl]pyrrolidine-3,4-dicarboxamide |

InChI |

InChI=1S/C24H21ClF3N5O3/c25-14-4-7-21(29-10-14)31-24(36)17-12-32(13-20(27)28)11-16(17)23(35)30-19-6-5-15(9-18(19)26)33-8-2-1-3-22(33)34/h1-10,16-17,20H,11-13H2,(H,30,35)(H,29,31,36)/t16-,17-/m0/s1 |

InChI Key |

DVMCMTVFXINJGW-IRXDYDNUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F |

Canonical SMILES |

C1C(C(CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R-1663; R 1663; R1663 |

Origin of Product |

United States |

Molecular and Biochemical Pharmacology of Emd 503982

Elucidation of EMD-503982's Primary Molecular Targets: Factor Xa and Factor VIIa Inhibition

EMD-503982 has been identified as a potential inhibitor of both Factor Xa (FXa) and Factor VIIa (FVIIa). molnova.comszabo-scandic.comtargetmol.com FXa and FVIIa are crucial serine proteases in the coagulation cascade. FXa plays a central role in the common pathway, converting prothrombin to thrombin. targetmol.com FVIIa, in complex with tissue factor (TF), initiates the extrinsic pathway by activating Factor X and Factor IX. mdpi.com The dual inhibitory activity of EMD-503982 suggests it could impact coagulation at multiple points.

Detailed Mechanism of Action within the Coagulation Cascade Research

The mechanism of action of EMD-503982 within the coagulation cascade involves the inhibition of key enzymatic steps, particularly those mediated by FXa and FVIIa. molnova.commedchemexpress.com

Inhibition of Prothrombinase Complex Formation

The prothrombinase complex is a crucial assembly on a phospholipid surface that consists of FXa, its cofactor Factor Va (FVa), calcium ions, and a phospholipid membrane. capes.gov.br This complex is responsible for the rapid and efficient conversion of prothrombin to thrombin. targetmol.com Research indicates that EMD-503982 can effectively inhibit not only free FXa activity but also the activity of FXa within the prothrombinase complex. medchemexpress.comahajournals.org This suggests that EMD-503982 interferes with the function of the assembled prothrombinase complex, thereby reducing thrombin generation.

Attenuation of Thrombin Generation

Thrombin generation is the final common pathway of the coagulation cascade, leading to the formation of a fibrin (B1330869) clot. jackwestin.commedscape.org By inhibiting FXa, both free and within the prothrombinase complex, EMD-503982 directly reduces the rate and amount of thrombin produced. medchemexpress.comahajournals.org Attenuated thrombin generation can be measured using assays like calibrated automated thrombography, which monitors thrombin concentration in clotting plasma over time. researchgate.netnih.govhaematologica.org Inhibition of thrombin generation is a key mechanism for anticoagulant agents. medscape.org

Comparative Pharmacological Profiling of EMD-503982 Against Other Serine Proteases

Comparative pharmacological profiling is essential to determine the selectivity of an inhibitor for its intended targets over other related enzymes. Serine proteases are a large class of enzymes with diverse functions, and many are involved in biological processes other than coagulation. frontiersin.orgnih.govnih.gov While specific detailed data on the comparative profiling of EMD-503982 against a broad panel of serine proteases is limited in the provided search results, one source indicates that EMD-503982 potently inhibits FXa with significantly greater selectivity (more than 10,000-fold) compared to other related serine proteases. ahajournals.org This suggests a high degree of specificity for FXa. Further research would be needed to fully characterize its selectivity profile against a wider range of serine proteases.

Investigation of Allosteric and Active Site Binding Mechanisms for EMD-503982

Inhibitors can interact with enzymes through various mechanisms, including binding to the active site or an allosteric site. wikipedia.orgucsf.edursc.org An active site inhibitor directly competes with the substrate for binding to the enzyme's catalytic site. wikipedia.org An allosteric inhibitor binds to a distinct site on the enzyme, causing a conformational change that affects the active site's activity or substrate affinity. wikipedia.orgucsf.edubiorxiv.org While the provided search results indicate that EMD-503982 is a direct FXa inhibitor ahajournals.org, implying interaction with the enzyme itself, specific detailed studies elucidating whether it binds to the active site or an allosteric site of FXa or FVIIa are not explicitly described. Direct inhibitors often target the active site, but allosteric modulation is also a possible mechanism for enzyme regulation and drug action. rsc.orgebi.ac.uk

Table 1: Key Molecular Targets and Inhibition

| Compound | Primary Targets | Inhibition Type (Potential) |

| EMD-503982 | Factor Xa, Factor VIIa | Inhibition |

Table 2: Impact on Coagulation Cascade

| Mechanism of Action | Effect of EMD-503982 |

| Prothrombinase Complex Formation | Inhibition |

| Thrombin Generation | Attenuation |

Preclinical Research Trajectory and Translational Science of Emd 503982

Rationale for EMD-503982's Advancement into Preclinical Studies

The rationale for advancing EMD-503982 into preclinical studies stemmed from the significant role of Factor Xa in blood coagulation. semanticscholar.org Factor Xa is a trypsin-like serine protease that occupies a crucial position at the convergence point of the extrinsic and intrinsic coagulation pathways. semanticscholar.org As a component of the prothrombinase complex, fXa is responsible for converting prothrombin to thrombin through proteolysis. semanticscholar.org Inhibiting this enzymatic step is hypothesized to allow for effective control of thrombogenesis with minimal impact on bleeding. semanticscholar.org This made Factor Xa an attractive target for the development of antithrombotic agents. semanticscholar.org

Initial efforts in discovering small molecule inhibitors of fXa led to the identification of compounds like EMD 495235 and EMD 503982. semanticscholar.org These compounds emerged from investigations into the central part of the fXa molecule and its S1 binding pocket. semanticscholar.org Unlike some earlier factor Xa inhibitors that featured a benzamidine (B55565) residue and displayed poor pharmacokinetic properties, EMD-503982 was developed as a non-benzamidine derivative, aiming for more favorable oral profiles. semanticscholar.org A key structural feature of these newer molecules, including EMD-503982, is the 4-(4-aminophenyl)morpholin-3-one (B139978) moiety, which functions as a P4-ligand within the enzyme pocket. semanticscholar.org

Strategic Selection of EMD-503982 for In-Depth In Vivo Investigations

EMD-503982 was strategically selected for in-depth in vivo investigations based on promising early findings. Both EMD 495235 and EMD 503982 demonstrated excellent in vitro and in vivo efficacy, coupled with good pharmacokinetic profiles. semanticscholar.org These favorable characteristics positioned them as strong candidates for further evaluation as anti-coagulating drugs. semanticscholar.org Ultimately, the hydroxyprolyl derivative EMD-503982 was chosen for progression, including consideration for clinical development for the prevention and treatment of thromboembolic diseases. semanticscholar.org

To support the extensive toxicological and clinical evaluation studies required for advancing a compound like EMD-503982, kilogram quantities of the respective aryl-morpholinone moieties were necessary. semanticscholar.org This necessitated the development of practical and efficient processes for the large-scale preparation of the 4-(4-aminophenyl)morpholin-3-one precursor. semanticscholar.org

Development and Evaluation in Early-Stage Experimental Models

Early-stage experimental models played a crucial role in the development and evaluation of EMD-503982. The compound was investigated for its potential to inhibit both Factor Xa and Factor VIIa. molnova.combiocat.com This dual inhibitory activity suggested a broader potential impact on the coagulation cascade. molnova.combiocat.com

Preclinical studies evaluated the efficacy of EMD-503982 in relevant animal models. For instance, studies in different animal species were conducted to compare pharmacokinetic parameters of active compounds, including EMD 495235. researchgate.net While specific detailed data tables for EMD-503982's performance in early experimental models were not extensively available in the provided snippets, the selection for in-depth in vivo investigations and subsequent clinical development indicates positive results were obtained during this phase. semanticscholar.org The focus on Factor Xa inhibition in these models aimed to assess the compound's ability to control thrombogenesis. semanticscholar.org

The development process involved synthesizing kilogram quantities of the key 4-(4-aminophenyl)morpholin-3-one moiety, a precursor for EMD-503982, demonstrating the scalability achieved for preclinical and potential clinical supply. semanticscholar.org This scale-up was achieved through methods such as the condensation of 2-anilinoethanol (B49455) with ethyl chloroacetate, followed by nitration to obtain the desired para-product. semanticscholar.org

While detailed data tables from specific early-stage experimental models for EMD-503982 were not provided in the search results, the trajectory from initial in vitro and in vivo efficacy demonstrations to selection for further development highlights successful outcomes in these early evaluations. semanticscholar.org

Synthetic Methodologies and Process Chemistry Research for Emd 503982

Comprehensive Analysis of Synthetic Routes to EMD-503982

The synthesis of EMD-503982 is a multi-step process that hinges on the construction of its core oxazolidinone and morpholinone moieties. A variety of synthetic strategies have been developed, often centered around the key intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978).

One common approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide derivative to form the oxazolidinone ring. For instance, reacting it with (S)-(+)-N-(2,3-epoxypropyl)phthalimide, followed by cyclization with N,N'-carbonyldiimidazole, is a frequently employed method. Subsequent deprotection and acylation with 5-chlorothiophene-2-carbonyl chloride yield Rivaroxaban. medcraveonline.com Another route utilizes (R)-epichlorohydrin to react with 4-(4-aminophenyl)morpholin-3-one, leading to the formation of a key intermediate that can be further processed to the final product. medkoo.com

Novel synthetic strategies have also been explored to improve efficiency and reduce costs. One such method involves a Goldberg coupling reaction between a suitable aryl bromide and (R)-epichlorohydrin as a key step, offering a more straightforward and cost-effective route to Rivaroxaban. mdpi.comdoaj.orgnih.gov Additionally, an asymmetric Henry reaction has been investigated as a key step to introduce the necessary chirality into the molecule, starting from N-(4-aminophenyl)morpholin-3-one. nih.gov

Exploration of Precursor Chemistry: 4-(4-Aminophenyl)morpholin-3-one Moiety

Several methods exist for the preparation of 4-(4-nitrophenyl)morpholin-3-one. One approach involves the condensation of 3-morpholinone with 1-fluoro-4-nitrobenzene. Another strategy starts from 2-phenylaminoethanol, which undergoes acylation, nitration, and then cyclization to afford the desired morpholinone precursor. researchgate.net

The subsequent reduction of the nitro group to an amine is a crucial step. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon. The reaction conditions for this reduction are critical to ensure high yield and purity of the final 4-(4-aminophenyl)morpholin-3-one.

Methodologies for Morpholinone Synthesis and Functionalization

The synthesis of the morpholinone ring itself can be achieved through various methodologies. One common method involves the reaction of an N-substituted ethanolamine (B43304) with a chloroacetyl chloride derivative. For example, 2-phenylaminoethanol can be reacted with chloroacetyl chloride to form an intermediate that is then cyclized to produce 4-phenylmorpholin-3-one. This can then be nitrated and reduced to form the key 4-(4-aminophenyl)morpholin-3-one intermediate. researchgate.net

Functionalization of the morpholinone ring is primarily centered on the introduction of the aminophenyl group at the 4-position. This is typically achieved through nucleophilic aromatic substitution reactions or through the multi-step process involving nitration and reduction as described previously. The reactivity of the morpholinone ring and the phenyl group are key considerations in designing these synthetic steps to avoid unwanted side reactions.

Optimization of Synthetic Processes for Large-Scale Research Production

Transitioning from laboratory-scale synthesis to large-scale production presents numerous challenges, including the need for robust and reproducible processes, high yields, and stringent purity control.

Examination of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of large-scale synthesis. For the synthesis of Rivaroxaban, this includes optimizing temperatures, reaction times, solvent systems, and catalyst loadings for each step. For example, in the final acylation step to produce Rivaroxaban, a two-phase system of water and toluene (B28343) with sodium carbonate as the base has been shown to be effective, leading to high yields of the final product. google.com

| Step | Reaction | Yield |

| 1 | Reaction of 4-(4-aminophenyl)morpholine-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide | 82.7% |

| 2 | Cyclization to form the oxazolidinone ring | - |

| 3 | Deprotection to yield the amine intermediate | - |

| 4 | Acylation to form Rivaroxaban | 90.0% (purification yield) |

Strategies for Purity and Stereochemical Control

Ensuring the purity and correct stereochemistry of the final active pharmaceutical ingredient is of utmost importance. For Rivaroxaban, which has a single stereocenter, controlling the stereochemistry is crucial as only the (S)-enantiomer is pharmacologically active.

Stereochemical control is often established early in the synthesis by using a chiral starting material, such as (R)-epichlorohydrin or (S)-(+)-N-(2,3-epoxypropyl)phthalimide. medcraveonline.commdpi.com Maintaining the stereochemical integrity throughout the subsequent reaction steps is a key challenge.

Strategies for purity control involve the identification and minimization of process-related impurities. This includes optimizing reaction conditions to reduce the formation of byproducts and developing effective purification methods, such as crystallization, to remove any impurities that are formed. High-performance liquid chromatography (HPLC) is a critical analytical tool used to monitor the purity of intermediates and the final product. For instance, a purification process involving a slurry in acetone (B3395972) has been shown to yield Rivaroxaban with a purity greater than 99.85%. medcraveonline.com

Novel Approaches in Chemical Synthesis of EMD-503982 Analogs

The development of analogs of EMD-503982 is an active area of research aimed at discovering new anticoagulants with improved properties. This often involves modifying the core structure of Rivaroxaban to explore structure-activity relationships.

One approach to designing novel analogs is to create conformationally restricted mimics of Rivaroxaban. Based on its X-ray crystal structure, researchers have designed and synthesized a series of compounds containing a novel nih.govgoogle.comgoogle.com tricyclic fused oxazolidinone scaffold. nih.gov This strategy aims to lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

Another strategy involves modifying the various moieties of the Rivaroxaban scaffold. For example, a series of new oxazolidinone derivatives have been synthesized by condensing the key amine intermediate with different carboxylic acids, such as thiazole (B1198619) carboxylic acid, instead of 5-chlorothiophene-2-carbonyl chloride. researchgate.net The morpholinone (P4) moiety has also been a target for modification, with researchers exploring the replacement of the morpholine (B109124) group with other heterocyclic systems to investigate the impact on the drug's activity. medcraveonline.com The synthesis of these analogs often follows similar synthetic routes to Rivaroxaban, utilizing the key intermediates and adapting the final coupling steps to introduce the desired modifications.

Structure Activity Relationship Sar Studies of Emd 503982

Identification of Essential Pharmacophoric Features within EMD-503982

The biological activity of a molecule is dictated by its pharmacophoric features, which are the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure gardp.org. For Factor Xa inhibitors, binding typically occurs within specific sub-pockets of the enzyme's active site researchgate.net.

Investigation of the S1 Binding Pocket Interactions

The S1 binding pocket is another crucial region within the active site of serine proteases like Factor Xa, largely determining substrate specificity purdue.edunih.govnih.govlibretexts.org. For Factor Xa inhibitors, a moiety of the ligand commonly occupies the anionic S1 sub-pocket, which is lined by residues including Asp189, Ser195, and Tyr228 researchgate.net. While the general importance of the S1 pocket for Factor Xa inhibitors is established, specific detailed research findings describing the precise interactions of the relevant part of EMD-503982 within the S1 binding pocket were not available in the provided search results.

Design and Synthesis of EMD-503982 Analogs for SAR Elucidation

The design and synthesis of a series of analogs are standard practices in SAR studies to systematically explore the impact of structural variations on biological activity gardp.orgdndi.org. By modifying specific parts of the lead structure, researchers can identify which functional groups and structural arrangements are critical for potent binding to the target enzyme. While the synthesis of the 4-(4-aminophenyl)morpholin-3-one (B139978) moiety, a key component of EMD-503982 and other Factor Xa inhibitors, has been reported researchgate.net, detailed information regarding the specific design and synthesis of a comprehensive series of EMD-503982 analogs for systematic SAR elucidation was not found within the scope of the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for EMD-503982 Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity using mathematical and statistical methods nih.govnih.govresearchgate.netqsartoolbox.org. QSAR models can help identify the key structural features that govern activity, predict the activity of new compounds before synthesis, and provide insights into the mechanism of action nih.govnih.govresearchgate.net. While QSAR is a widely used tool in drug discovery and has been applied to various enzyme inhibitor series nih.govnih.gov, specific detailed research findings on QSAR modeling studies conducted specifically for EMD-503982 derivatives were not found within the provided search results.

In Vitro Biochemical and Cellular Assays for Emd 503982 Characterization

Enzyme Inhibition Kinetics and Characterization of EMD-503982

Enzyme inhibition kinetics serve as a cornerstone for understanding how a compound modulates enzyme activity. These studies yield quantitative data on the strength of the inhibitory effect and illuminate the nature of the interaction between the inhibitor and the enzyme.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The potency of an enzyme inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is defined as the concentration of an inhibitor that reduces the maximum enzymatic reaction rate by 50% under specific substrate conditions edx.org. In contrast, the Ki is a more intrinsic measure of inhibitor potency, representing the dissociation equilibrium constant of the enzyme-inhibitor complex edx.orgwikipedia.org. A key distinction is that the Ki value, unlike the IC50, is independent of substrate concentration for certain types of inhibition edx.orgsciencesnail.com.

The process of determining IC50 values involves conducting enzyme activity assays with varying inhibitor concentrations while maintaining a constant substrate concentration edx.org. The reaction rate is measured for each inhibitor concentration, and the resulting data are typically plotted as reaction velocity against the logarithm of the inhibitor concentration. This yields a sigmoidal curve, with the IC50 value corresponding to the inhibitor concentration at the curve's inflection point edx.org.

Ki values can be ascertained through various analytical methods, including the examination of enzyme kinetic data using graphical representations such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots, the choice of which depends on the presumed mechanism of inhibition sci-hub.senih.govnih.gov. For competitive inhibitors, the relationship between IC50 and Ki is described by the Cheng-Prusoff equation, which incorporates the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate edx.orgsciencesnail.comuam.es.

While specific Ki and IC50 values for EMD-503982 against FXa and FVIIa were not explicitly detailed in the provided search results, the compound is identified as a potential inhibitor of these enzymes targetmol.com. Examining data for other FXa inhibitors, such as Edoxaban and Zifaxaban, provides a benchmark for the typical potency within this class, with reported Ki values often in the nanomolar range for FXa targetmol.com.

Mechanistic Studies of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

Elucidating the mechanism by which an inhibitor interacts with an enzyme is fundamental to defining its pharmacological profile. Reversible enzyme inhibition primarily encompasses three types: competitive, uncompetitive, and non-competitive inhibition bgc.ac.inlibretexts.orgomicsonline.org.

Competitive Inhibition: This occurs when the inhibitor binds reversibly to the enzyme's active site, competing directly with the substrate for binding. Increasing the substrate concentration can overcome this type of inhibition nih.govlibretexts.orglibretexts.org. Lineweaver-Burk plots for competitive inhibition show an increase in the apparent Km while the Vmax remains unchanged sci-hub.sebgc.ac.in.

Non-Competitive Inhibition: Non-competitive inhibitors bind to an allosteric site, distinct from the active site. They can bind to both the free enzyme and the enzyme-substrate complex bgc.ac.inlibretexts.org. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. Non-competitive inhibition results in a decrease in Vmax, but the Km is unaffected wikipedia.orgsci-hub.sebgc.ac.in.

Uncompetitive Inhibition: Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex, typically at an allosteric site sci-hub.sekhanacademy.org. This interaction forms a catalytically inactive enzyme-substrate-inhibitor complex. Uncompetitive inhibition is characterized by a decrease in both Vmax and Km sci-hub.sekhanacademy.org.

Mechanistic studies often involve analyzing enzyme kinetics across a range of both substrate and inhibitor concentrations and visualizing the data using graphical methods such as Lineweaver-Burk plots sci-hub.senih.govnih.gov. The pattern of line intersections on these plots provides clues about the mode of inhibition sci-hub.sebgc.ac.in.

Given EMD-503982's description as a potential inhibitor of Factor Xa and Factor VIIa targetmol.com, mechanistic studies would be aimed at determining its specific interaction with these enzymes, whether at the active site or other regulatory regions. While the precise mechanism for EMD-503982 was not detailed in the search results, studies on other FXa inhibitors like Betrixaban indicate they can act as competitive and reversible inhibitors targetmol.com.

Receptor Binding Assays for EMD-503982 Target Interaction

Receptor binding assays are crucial for quantifying the affinity of a compound for its molecular target, which can include receptors, enzymes, or other proteins. These assays measure the reversible interaction between a ligand (the compound or a labeled probe) and its specific binding site nih.govbmglabtech.com.

Scintillation Proximity Assay (SPA) Applications in Binding Research

The Scintillation Proximity Assay (SPA) is a homogeneous radioassay format widely employed in drug discovery for both high-throughput screening and detailed binding investigations youtube.comnih.govperkinelmer.com. The SPA principle is based on the close proximity required between a radiolabeled ligand and a scintillant-containing bead or plate youtube.comperkinelmer.comrevvity.com. When a radiolabeled ligand binds to a target molecule immobilized on or captured by an SPA bead, the emitted radiation (such as beta particles from 3H or 125I) is close enough to excite the scintillant, generating light detectable by a scintillation counter youtube.comperkinelmer.comrevvity.com. Unbound radioligand, being further away from the scintillant, does not produce a detectable signal perkinelmer.comrevvity.com.

SPA offers significant advantages, including the elimination of traditional separation steps like filtration or washing, which facilitates automation and high-throughput capabilities youtube.comperkinelmer.com. SPA is adaptable to various target types, including membrane receptors, enzymes, and protein-protein interactions youtube.comrevvity.com. For receptor binding studies, receptors can be immobilized on SPA beads through different methods, such as direct coupling, antibody capture, or using biotinylated receptors with streptavidin-coated beads revvity.com.

SPA can be utilized to determine binding affinity (Kd) through saturation binding experiments or to identify and characterize inhibitors by measuring the displacement of a radiolabeled ligand youtube.comrevvity.com. EMD-503982 has been mentioned in the context of SPA in patent literature, suggesting its potential application in such assays, likely for assessing its interaction with target proteins like Factor Xa or Factor VIIa googleapis.com.

Radioligand Binding Approaches to Characterize EMD-503982 Affinity

Radioligand binding assays represent a classic and sensitive technique for quantifying the binding affinity of a compound for its target nih.govbmglabtech.comoncodesign-services.com. These assays typically involve incubating the target (e.g., cell membranes expressing a receptor or purified enzyme) with a radiolabeled ligand known to bind to the target with high affinity and specificity nih.govoncodesign-services.com. Non-specific binding, which is binding to sites other than the intended target, is determined in the presence of a high concentration of unlabeled ligand. Specific binding is then calculated by subtracting the non-specific binding from the total binding nih.gov.

To characterize the affinity of an unlabeled compound like EMD-503982, a competition binding assay is performed nih.govnih.gov. In this assay, increasing concentrations of the unlabeled compound are incubated with a fixed concentration of the radiolabeled ligand and the target. The extent to which the unlabeled compound displaces the radiolabeled ligand from its binding site is measured nih.gov. The IC50 value for binding is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand edx.orguam.es. This binding IC50 can be converted to a Ki (inhibition constant for binding) using the Cheng-Prusoff equation, which relates the IC50 to the affinity of the radioligand (Kd) and its concentration used in the assay edx.orguam.es.

Radioligand binding assays provide quantitative data on binding affinity (Ki or Kd) and can also be used to determine the density of binding sites (Bmax) nih.govoncodesign-services.com. They are particularly valuable for studying low-abundance targets and yield precise data on ligand-receptor interactions oncodesign-services.combiosensingusa.com. The interaction of EMD-503982 with its potential targets could be characterized using radioligand binding assays, similar to how the binding of other ligands to receptors like dopamine (B1211576) receptors or sigma receptors has been investigated using radiolabeled probes nih.govuni-regensburg.de.

Cellular Assays for Investigating EMD-503982's Biological Effects (e.g., in vitro anticoagulant activity)

While biochemical assays focus on the interaction of a compound with isolated biological molecules, cellular assays are employed to evaluate the biological effects of the compound within the more complex and physiologically relevant environment of living cells biomedcode.comnih.govnih.gov. These assays are used to assess the compound's activity, potency, and potential efficacy in a cellular context.

For EMD-503982, which is described as a potential Factor Xa inhibitor targetmol.com, in vitro anticoagulant activity assays using plasma or blood cells are particularly relevant. The process of blood coagulation involves a cascade of enzymatic reactions culminating in the formation of a blood clot. Factor Xa plays a pivotal role in this cascade by converting prothrombin to thrombin. Inhibition of Factor Xa is a recognized strategy for preventing or treating thrombosis targetmol.com.

In vitro anticoagulant activity can be evaluated using various assays, including the Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) tests biomedpharmajournal.orgmdpi.com. These tests measure the time it takes for plasma to clot after the addition of reagents that initiate the extrinsic (PT) or intrinsic (aPTT) coagulation pathways biomedpharmajournal.org. An anticoagulant compound that inhibits a factor within a specific pathway will prolong the clotting time in the corresponding assay. For instance, a Factor Xa inhibitor like EMD-503982 would be expected to prolong both PT and aPTT because Factor Xa participates in the common pathway, which is downstream of both the intrinsic and extrinsic pathways biomedpharmajournal.org.

Other cellular assays pertinent to the potential applications of EMD-503982 could include those evaluating its effects on platelet aggregation, thrombin generation, or other cellular processes involved in coagulation and thrombosis. While specific data on EMD-503982's in vitro anticoagulant activity were limited in the provided search results, its identification as a potential Factor Xa inhibitor strongly suggests that such cellular assays would be crucial for its comprehensive characterization targetmol.comgoogle.com.

Cellular assays can also be used to investigate other potential biological effects, such as the reported potential anticancer activity of EMD-503982 targetmol.com. This would involve assays measuring endpoints like cell proliferation, cytotoxicity, or apoptosis in relevant cancer cell lines biomedcode.comnih.gov.

Investigation of EMD-503982 Interactions with Drug-Metabolizing Enzymes (CYP Inhibition Studies)

The evaluation of a compound's potential to inhibit cytochrome P450 (CYP) enzymes is a critical component of preclinical drug development. These in vitro studies are essential for predicting potential pharmacokinetic drug-drug interactions that could occur if the compound is co-administered with other medications metabolized by the same CYP isoforms. Inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs, potentially resulting in adverse effects or toxicity nih.gov.

In vitro CYP inhibition studies are commonly conducted using human liver microsomes or recombinant human CYP enzymes incubated with isoform-specific probe substrates in the presence of the test compound nih.gov. The extent of inhibition is typically assessed by measuring the reduction in the formation of the substrate's metabolite. Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which provides a measure of the affinity of the inhibitor for the enzyme nih.gov. The type of inhibition (e.g., competitive, non-competitive, mixed, or uncompetitive) can also be determined.

Based on the available information from the conducted searches, detailed quantitative in vitro CYP inhibition data, such as specific IC50 or Ki values for EMD-503982 against major human CYP isoforms, were not readily found in the public domain sources consulted. While EMD-503982 has been mentioned in the context of metabolism and cytochrome P450 enzymes, and some sources generally associate it with CYP1A2, CYP2C8, and CYP3A4, specific experimental data detailing the extent and nature of this inhibition were not present in the search results.

The absence of detailed public data in the consulted sources limits the ability to provide specific research findings or populate data tables regarding EMD-503982's in vitro CYP inhibition profile in this article. The major drug-metabolizing CYP isoforms typically assessed in such studies include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov. Studies involving human liver microsomes or recombinant enzymes are standard approaches to evaluate potential inhibition.

In Vivo Pharmacological Investigations of Emd 503982 in Preclinical Models

Assessment of Antithrombotic Efficacy in Relevant Animal Models

EMD-503982 has been identified as an orally available Factor Xa (FXa) inhibitor. medchemexpress.comahajournals.org FXa is a key enzyme in the coagulation cascade, and its inhibition is a strategy for developing anticoagulant and antithrombotic agents. ahajournals.orgresearchgate.net Preclinical studies have explored the antithrombotic potential of FXa inhibitors, including EMD-503982, in various animal models of thrombosis. ahajournals.orgresearchgate.net

Animal models are important tools in thrombosis research and preclinical drug development. nih.gov Rodent models, such as the inferior vena cava (IVC) incomplete stenosis model of venous thrombosis, are classic methods for conducting preclinical studies of antithrombotic agents. mdpi.comnih.gov This model induces pathological thrombus formation and is used to investigate the biological activity of anticoagulant drugs. mdpi.comnih.gov Other models, like the ferric chloride-induced arterial thrombosis model in mice, are also used to assess the efficacy of antithrombotic drugs. nih.gov These models allow for the evaluation of a drug's ability to prevent or reduce thrombus formation. mdpi.comnih.gov

While specific detailed findings for EMD-503982's antithrombotic efficacy across various animal models were not extensively detailed in the provided search results, the compound is mentioned in the context of oral, direct FXa inhibitors in development that have shown potent antithrombotic effects in animal models of venous and arterial thrombosis at doses that did not prolong bleeding time. ahajournals.org This suggests that preclinical investigations have been conducted to evaluate its efficacy in preventing blood clots in living systems. mdpi.comahajournals.org

Preclinical studies of anticoagulants often involve assessing hemostasis parameters, such as activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT), to understand their effect on blood coagulation. mdpi.comnih.gov The goal of developing new antithrombotic agents is to find a balance between high effectiveness in preventing blood clots and a minimal risk of pathological bleeding. mdpi.comnih.gov

Evaluation of EMD-503982 for Potential Anticancer and Antitumor Activity in Preclinical Systems

Preclinical animal models are indispensable in the drug discovery and development process for new anticancer agents. nih.govnih.gov These models provide a more comprehensive understanding of cancer characteristics than traditional cell culture methods. nih.gov Commonly used in vivo models for anticancer drug screening include xenotransplantation of human tumors into immunodeficient mice and hollow fiber assays. ijpbs.com Patient-derived xenograft (PDX) models, which involve transplanting tumor samples directly from patients into mice, are increasingly favored for their ability to maintain the genetic and epigenetic diversity of tumors and potentially offer better predictability of clinical response. nih.gov

While the provided search results discuss preclinical in vivo anticancer activity in general and mention various models used for this purpose, specific research findings detailing the evaluation of EMD-503982 for potential anticancer or antitumor activity in preclinical systems were not prominently featured. nih.govnih.govijpbs.comresearchgate.netresearchgate.netscientificarchives.comsemanticscholar.orgfrontiersin.org The search results primarily focused on the methodologies and importance of preclinical cancer models and the evaluation of other compounds for anticancer activity. nih.govnih.govijpbs.comresearchgate.netresearchgate.netscientificarchives.comsemanticscholar.orgfrontiersin.org

Preclinical studies in oncology aim to evaluate the efficacy of novel therapeutic agents in reducing tumor size, inhibiting tumor growth, and potentially increasing survival in animal models. nih.govresearchgate.net These studies often involve measuring tumor volume and weight over time. researchgate.net Despite the advancements in preclinical models, translating findings from animal studies to human clinical success in oncology remains a challenge. nih.govsemanticscholar.org

Research into EMD-503982's Role in Neurological Disorder Models

Animal models are fundamental to the study of neurological disorders, providing insights into disease mechanisms and serving as platforms for preclinical testing of potential therapies. nih.govpharmaseedltd.comnih.gov These models aim to recapitulate aspects of human neurological conditions, allowing researchers to investigate the effects of potential treatments on behavioral and cellular levels. nih.govpharmaseedltd.com A wide range of animal models exists for various neurological disorders, including neurodegenerative diseases, stroke, and neurodevelopmental disorders. nih.govpharmaseedltd.comucl.ac.uknih.gov

Standard assessments in neurological disorder models can include behavioral tests such as open field, rota-rod, Morris water maze, and object recognition tests, as well as histological evaluations to assess changes in brain tissue. pharmaseedltd.com More advanced techniques like micro-dialysis and imaging modalities are also employed. pharmaseedltd.comfrontiersin.org

The provided search results discuss the importance and use of animal models in neurological disorder research and the evaluation of various therapeutic approaches, including gene editing and antibody-mediated therapies. nih.govpharmaseedltd.comnih.govucl.ac.uknih.govfrontiersin.orgbiorxiv.org However, specific research findings detailing the investigation of EMD-503982's role or effects in neurological disorder models were not found within the provided snippets. The information primarily pertains to the general methodologies and challenges in using animal models for neurological research. nih.govpharmaseedltd.comnih.govucl.ac.uknih.govfrontiersin.org

Preclinical studies in this area seek to determine if a compound can ameliorate disease symptoms, slow progression, or restore function in models of neurological conditions. ucl.ac.ukbiorxiv.org The development of relevant and predictive animal models for complex neurological disorders remains an ongoing area of research. nih.govnih.gov

Advanced Research Perspectives and Future Directions for Emd 503982

Integration of Systems Biology Approaches to Elucidate EMD-503982's Broader Biological Impact

Systems biology offers a framework to understand complex biological systems by integrating data from various levels, including molecular interactions, cellular processes, and physiological responses. bioone.orgnih.govnih.govresearchgate.net Applying systems biology approaches to the study of EMD-503982 could provide a more comprehensive understanding of its effects beyond its primary targets, Factor Xa and Factor VIIa. targetmol.commedkoo.com

Future research could involve developing computational models that incorporate the known interactions of EMD-503982 with Factor Xa and Factor VIIa within the broader context of the coagulation cascade and its regulatory pathways. nih.govacs.orgwho.int Such models could simulate the downstream effects of inhibiting these factors on the entire coagulation network and its interplay with other biological systems, such as the inflammatory or immune responses, which can be influenced by coagulation factors. High-throughput data from experiments investigating the global cellular or tissue-level responses to EMD-503982 exposure could be integrated into these models. This could include transcriptomic, proteomic, or metabolomic data to identify altered biological pathways. By analyzing these complex datasets through a systems biology lens, researchers might uncover off-target effects, identify potential biomarkers of response or resistance, and predict how individual variations in biological networks might influence the compound's activity.

Computational Modeling and Molecular Dynamics Simulations for EMD-503982-Target Interactions

Computational modeling and molecular dynamics simulations are powerful tools for investigating the interactions between small molecules like EMD-503982 and their protein targets at an atomic level. Although EMD-503982 is known to inhibit Factor Xa and Factor VIIa, detailed insights into the binding mechanisms, conformational changes upon binding, and the dynamics of the complex could be gained through these methods.

Molecular dynamics simulations could be employed to study the dynamic behavior of EMD-503982 within the binding pockets of Factor Xa and Factor VIIa. This would involve simulating the molecules' movements over time, providing information about the stability of the complex, the key residues involved in binding, and the forces driving the interaction. Furthermore, computational approaches could help in understanding the subtle differences in binding affinity or kinetics between EMD-503982 and its two targets, potentially explaining any observed selectivity. While computational analysis has been applied to the core 4-(4-aminophenyl)morpholin-3-one (B139978) moiety found in EMD-503982 to study interactions with ions, future work could specifically focus on the full EMD-503982 structure interacting with the active sites of Factor Xa and Factor VIIa. This could aid in predicting how modifications to the EMD-503982 structure might impact its binding characteristics and inhibitory activity, guiding the design of potential next-generation inhibitors or research probes.

Development of Novel Experimental Methodologies for Studying EMD-503982's Pharmacodynamics

The study of EMD-503982's pharmacodynamics, the effects of the compound on the body and the mechanisms of these effects, could benefit from the development of novel experimental methodologies. While standard coagulation assays are fundamental, more advanced techniques could provide deeper insights into the compound's activity in complex biological environments.

Future research could focus on developing microfluidic systems that mimic the physiological conditions of blood flow and coagulation to study the effects of EMD-503982 in a more dynamic and physiologically relevant setting. These systems could allow for real-time visualization and quantification of clot formation and dissolution in the presence of the inhibitor. Additionally, novel biosensing techniques could be developed to measure the binding of EMD-503982 to its targets or assess the activity of Factor Xa and Factor VIIa in complex biological matrices with higher sensitivity and specificity. targetmol.commedkoo.com Techniques like surface plasmon resonance or biolayer interferometry could be adapted to study the binding kinetics of EMD-503982 to recombinant Factor Xa and Factor VIIa in detail. Furthermore, the development of advanced imaging techniques could allow for the visualization of EMD-503982 distribution and target engagement in tissues, providing spatial and temporal resolution of its pharmacodynamic effects.

Exploration of EMD-503982 as a Research Tool for Understanding Coagulation and Related Pathways

Given its specific inhibitory activity against Factor Xa and Factor VIIa, EMD-503982 holds potential as a valuable research tool for dissecting the roles of these enzymes in coagulation and related biological pathways. targetmol.commedkoo.com

Beyond its direct use as an anticoagulant in experimental models, EMD-503982 can be utilized as a pharmacological probe to selectively inhibit Factor Xa and Factor VIIa activity in various in vitro and in vivo systems. This selective inhibition can help researchers delineate the specific contributions of these factors to different aspects of the coagulation cascade, fibrinolysis, cellular signaling, and potentially other processes where these enzymes might play a role. nih.govacs.orgwho.int For instance, using EMD-503982 in cell culture experiments could help elucidate the signaling pathways activated by Factor Xa or Factor VIIa. In animal models, it could be used to study the physiological consequences of inhibiting these factors in specific disease contexts, such as thrombosis, inflammation, or neurological conditions, where coagulation pathways are implicated. targetmol.commedkoo.com By using EMD-503982 as a tool, researchers can gain a more nuanced understanding of the complex interplay between Factor Xa, Factor VIIa, and other components of the biological system, potentially identifying new therapeutic targets or strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.